N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Description
N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-18-13(11(3)16-17-18)9-15-22(19,20)14-7-6-12(21-4)8-10(14)2/h6-8,15H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMGBVYIJBDZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)CNS(=O)(=O)C2=C(C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions.
Attachment of the triazole ring to the benzene sulfonamide: This step involves a nucleophilic substitution reaction where the triazole moiety is introduced to the benzene sulfonamide backbone.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its anti-inflammatory effects.
Uniqueness
N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide is unique due to the presence of the triazole ring, which can enhance its binding affinity to specific targets and improve its pharmacokinetic properties. The combination of the triazole and sulfonamide moieties provides a versatile scaffold for the development of new therapeutic agents.
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